{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine
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Overview
Description
{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the Methylamine Group: The methylamine group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Biology: The compound may serve as a probe or ligand in biological studies, especially in the investigation of enzyme interactions and receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials, including dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of {[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the brominated phenyl group and has applications in organic synthesis and medicine.
3(5)-aminopyrazoles: These compounds have similar pyrazole rings and are used in various synthetic applications.
Uniqueness
{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the brominated phenyl group and the methylamine substituent makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H14BrN3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-[3-(5-bromo-2-methylphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H14BrN3/c1-8-3-4-9(13)5-11(8)12-6-10(7-14-2)15-16-12/h3-6,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
XWOAMJONAVZXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NNC(=C2)CNC |
Origin of Product |
United States |
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